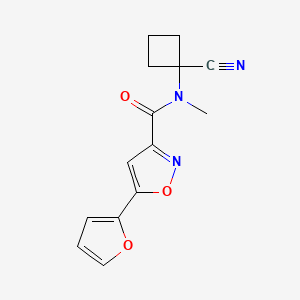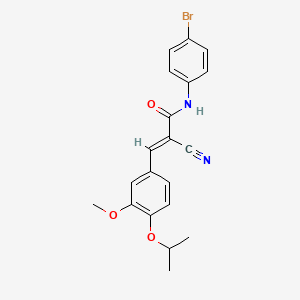![molecular formula C18H22N2O4 B2589076 [1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate CAS No. 923210-57-5](/img/structure/B2589076.png)
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-[(1-Cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate, commonly known as CCPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCPB is a derivative of benzoic acid and is synthesized through a complex process involving several chemical reactions.
作用机制
The mechanism of action of CCPB is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and receptors in the body. CCPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CCPB has also been shown to modulate the activity of the GABA-A receptor, a receptor involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
CCPB has been shown to have several biochemical and physiological effects. In animal studies, CCPB has been shown to reduce inflammation and pain, improve cognitive function, and inhibit tumor growth. It has also been shown to have anxiolytic and sedative effects. However, the effects of CCPB on humans have not been extensively studied, and further research is needed to determine its safety and efficacy in humans.
实验室实验的优点和局限性
CCPB has several advantages as a research tool, including its ability to modulate the activity of specific enzymes and receptors, its low toxicity, and its stability in various experimental conditions. However, CCPB also has limitations, including its high cost, its complex synthesis method, and the lack of extensive studies on its safety and efficacy in humans.
未来方向
There are several potential future directions for research on CCPB. One area of interest is the development of new drugs based on the structure of CCPB, which could have improved efficacy and safety profiles. Another area of interest is the investigation of the potential use of CCPB as a plant growth regulator and pesticide. Additionally, further studies are needed to determine the safety and efficacy of CCPB in humans, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
合成方法
The synthesis of CCPB involves several chemical reactions, including the condensation of 3-hydroxybenzoic acid with 1-cyanocyclohexylmethylamine, followed by the reaction with 2-oxo-1-phenylpropan-1-amine. The final product is obtained through the reaction of the intermediate compound with benzoic anhydride. The synthesis of CCPB is a complex process that requires expertise in organic chemistry.
科学研究应用
CCPB has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, CCPB has been shown to have anti-inflammatory, analgesic, and antitumor properties. It has also been investigated as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, CCPB has been studied for its potential use as a plant growth regulator and as a pesticide. In materials science, CCPB has been investigated for its potential use in the development of new materials with unique properties.
属性
IUPAC Name |
[1-[(1-cyanocyclohexyl)-methylamino]-1-oxopropan-2-yl] 3-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(24-17(23)14-7-6-8-15(21)11-14)16(22)20(2)18(12-19)9-4-3-5-10-18/h6-8,11,13,21H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFGGHGGXKRJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1(CCCCC1)C#N)OC(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,6,7-trimethyl-3-(2-morpholinoethyl)-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2589005.png)


![N-(2,6-dimethylphenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2589010.png)


![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2589013.png)
![2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2589014.png)

![Benzyl (2-(7-oxaspiro[3.5]nonan-1-ylamino)-2-oxoethyl)carbamate](/img/structure/B2589016.png)